12alpha-Hydroxygrandiflorenic acid
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Overview
Description
12alpha-Hydroxygrandiflorenic acid: is a natural product derived from the plant genus Wedelia, which belongs to the Asteraceae family . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for obtaining 12alpha-Hydroxygrandiflorenic acid involves the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum . The biotransformation process yields the hydroxylation derivative, which is then isolated using column chromatography. The structure of the isolated product is confirmed through mass spectrometry and nuclear magnetic resonance analysis .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions: 12alpha-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: 12alpha-Hydroxygrandiflorenic acid is used as a reference standard in various chemical analyses and studies . Its unique structure makes it a valuable compound for studying chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties . It is also used to investigate the metabolic pathways of natural products.
Medicine: Although not yet widely used in clinical settings, this compound shows promise in preclinical studies for its potential therapeutic effects . Further research is needed to explore its medicinal applications fully.
Industry: In the industrial sector, this compound is used in the development of new chemical products and formulations. Its unique properties make it a valuable compound for various industrial applications.
Mechanism of Action
The precise mechanism of action of 12alpha-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Grandiflorenic acid: The precursor to 12alpha-Hydroxygrandiflorenic acid, known for its biological activities.
Other hydroxylated derivatives: Compounds with similar structures but different hydroxylation patterns.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLRBAUBANVECM-SUIOEDAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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